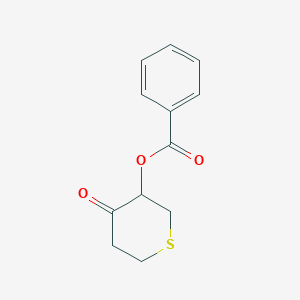
3-(Benzoyloxy)tetrahydro-2H-thiopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzoyloxy)tetrahydro-2H-thiopyran-4-one is a heterocyclic compound containing sulfur It is a derivative of tetrahydro-2H-thiopyran-4-one, where a benzoyloxy group is attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Intramolecular Dieckmann Condensation: This method involves the condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH).
Addition of Hydrogen Sulfide: Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones.
Industrial Production Methods
Industrial production methods for 3-(Benzoyloxy)tetrahydro-2H-thiopyran-4-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo substitution reactions at the α-position to the carbonyl group.
Condensation Reactions: It participates in condensation reactions with carbonyl and amino compounds, leading to the formation of various heterocyclic systems.
Common Reagents and Conditions
Sodium Methoxide (NaOMe): Used in intramolecular Dieckmann condensation.
Sodium Hydride (NaH): Used for alkylation and arylation reactions.
Sulfuric Acid (H₂SO₄): Used for hydrolysis and decarboxylation.
Hydrogen Sulfide (H₂S): Used in addition reactions with divinyl ketones.
Major Products Formed
3-(Alkoxycarbonyl)-4-oxotetrahydrothiopyrans: Intermediates in the synthesis of 3-(Benzoyloxy)tetrahydro-2H-thiopyran-4-one.
Thiopyrano[4,3-d]pyrimidines: Formed through condensation reactions with arylamidines.
Wissenschaftliche Forschungsanwendungen
3-(Benzoyloxy)tetrahydro-2H-thiopyran-4-one has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Derivatives of tetrahydro-2H-thiopyran-4-one have shown antitumor, antibacterial, antiparasitic, and antifungal activities.
Material Science: It is employed in the preparation of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials.
Wirkmechanismus
The mechanism of action of 3-(Benzoyloxy)tetrahydro-2H-thiopyran-4-one is not well-documented. similar compounds exert their effects through interactions with various molecular targets, including enzymes and receptors. The sulfur atom in the thiopyran ring can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A precursor in the synthesis of 3-(Benzoyloxy)tetrahydro-2H-thiopyran-4-one.
3,3’-Thiodipropanoates: Used in the intramolecular Dieckmann condensation to synthesize tetrahydro-4H-thiopyran-4-ones.
Uniqueness
The benzoyloxy group can also enhance the compound’s stability and solubility in organic solvents .
Eigenschaften
Molekularformel |
C12H12O3S |
|---|---|
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
(4-oxothian-3-yl) benzoate |
InChI |
InChI=1S/C12H12O3S/c13-10-6-7-16-8-11(10)15-12(14)9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI-Schlüssel |
FPPAVZJTBWKEOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC(C1=O)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-[bis[(isopropyl)amino]methylene]-](/img/structure/B12605223.png)
![3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12605227.png)
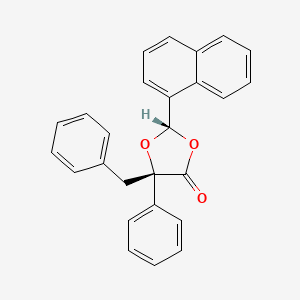
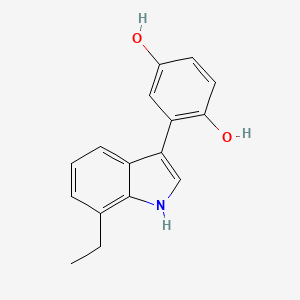
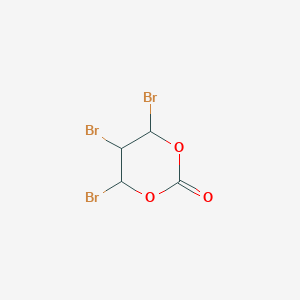
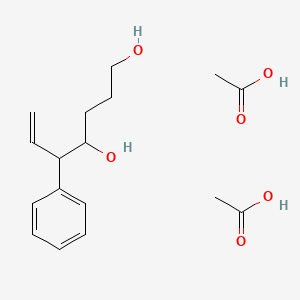
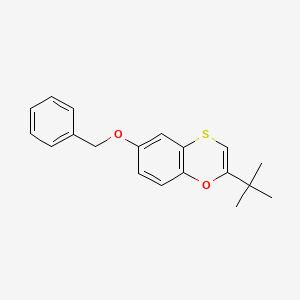

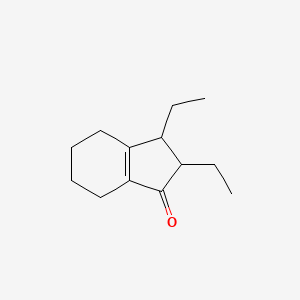

![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)
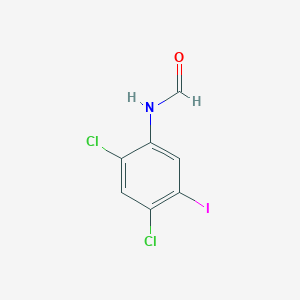
![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)
![9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)-](/img/structure/B12605308.png)
